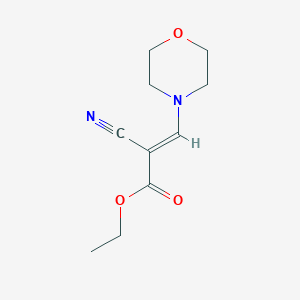

ethyl 2-cyano-3-(4-morpholinyl)acrylate

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related compounds typically involves reactions that enable the formation of the acrylate backbone along with the introduction of functional groups. For example, ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate has been characterized through experimental measurements, demonstrating the relevance of π→π* nature of transitions in its synthesis (Rawat & Singh, 2015). Additionally, an effective new access method to ethyl 2-((alkylamino)(cyano)methyl) acrylates has been reported, showcasing regioselective coupling strategies (Arfaoui & Amri, 2009).

Molecular Structure Analysis

The molecular structure of related acrylates has been elucidated using techniques such as X-ray diffraction, which reveal the three-dimensional arrangements and supramolecular networking through hydrogen bonds and π⋯π stacking interactions (Matos et al., 2016). These structural analyses are crucial for understanding the chemical reactivity and properties of these compounds.

Chemical Reactions and Properties

The chemical reactivity of these compounds has been a subject of interest, particularly in the context of polymerization and formation of heterocyclic compounds. For example, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate has been shown to initiate diradical polymerization of acrylonitrile, indicating the potential for creating polymers with specific properties (Li et al., 1991).

Physical Properties Analysis

Studies on the physical properties of related compounds, such as ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate, focus on crystal growth and characterizations including structural, optical, thermal, and electrical properties. These analyses provide insights into the materials' applications in optoelectronics and other fields (Kotteswaran, Pandian, & Ramasamy, 2017).

Chemical Properties Analysis

The chemical properties of ethyl 2-cyanoacrylates are often studied through spectroscopic methods and computational chemistry. Investigations into the vibrational frequency analysis, FT-IR, and DFT studies provide comprehensive insights into the molecular interactions, reactivity, and electronic structure of these compounds (Sert et al., 2014).

Applications De Recherche Scientifique

Synthesis and Material Modification

A novel one-pot, three-component Wittig–S_NAr approach was developed to synthesize ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogues, which are intermediates of aurora 2 kinase inhibitors. This approach is highlighted by its efficiency in forming new bonds under environmentally benign conditions, using water as a solvent (Xu et al., 2015). Similarly, the synthesis of poly (2-ethylhexyl acrylate) via RAFT-mediated miniemulsion polymerization demonstrates the application of related compounds in creating pressure-sensitive adhesives with controlled molecular weights (Ingale, Jagtap, & Adivarekar, 2016).

Chemical Reactions and Polymerization

Photoinitiated zwitterionic polymerization of alkyl cyanoacrylates, including ethyl cyanoacrylate, by pyridinium salts underlines the versatility of ethyl 2-cyano-3-(4-morpholinyl)acrylate in initiating polymerization reactions (Arsu, Önen, & Yagcı, 1996). The experimental and theoretical characterization of a newly synthesized ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate showcases its potential in non-linear optical applications and as a precursor for various heterocyclic compounds (Rawat & Singh, 2015).

Photopolymerization and Crosslinking

The use of 4-Benzoylbenzyl-3-morpholinopropanoate as a one-component photoinitiator for Type II polymerization illustrates the role of ethyl 2-cyano-3-(4-morpholinyl)acrylate derivatives in photopolymerization processes, affecting polymerization rate and monomer conversion (Jian et al., 2016). Additionally, the synthesis and characterization of a crosslinked poly(acryloyl morpholine) network for gel permeation chromatography highlight the material modification capabilities of ethyl 2-cyano-3-(4-morpholinyl)acrylate derivatives in creating effective matrices for the chromatographic separation of small molecules (Epton, Holding, & McLaren, 1976).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of ethyl 2-cyano-3-(4-morpholinyl)acrylate research could involve the development of other cyanoacrylate esters that may be useful as engineering adhesives . Additionally, further studies could explore its potential applications in various industries due to its fast-acting adhesive properties .

Propriétés

IUPAC Name |

ethyl (E)-2-cyano-3-morpholin-4-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-2-15-10(13)9(7-11)8-12-3-5-14-6-4-12/h8H,2-6H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUHJKUDMBBWLQ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN1CCOCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N1CCOCC1)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660499 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 2-cyano-3-morpholinoacrylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5558527.png)

![3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5558532.png)

![3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5558539.png)

![5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B5558557.png)

![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5558570.png)

![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5558588.png)

![N-[4-(2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]acetamide](/img/structure/B5558590.png)

![methyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5558605.png)